![molecular formula C27H60O11 B2843467 Triglycerol monostearate CAS No. 26855-43-6](/img/structure/B2843467.png)
Triglycerol monostearate
Overview
Description
Triglycerol monostearate, also known as polyglyceryl-3 stearate, is a fatty acid derivative and a useful building block . It consists of three molecules of glycerol linked to one molecule of stearic acid by an ester bond .
Synthesis Analysis
Triglycerol monostearate is mainly obtained by the esterification reaction of stearic acid and glycerol . The preparation method includes heating stearic acid and glycerol under appropriate reaction conditions, and adding an acidic catalyst to react to form an esterification product . Another method involves using recovered ditriester as a raw material .Molecular Structure Analysis
The molecular formula of Triglycerol monostearate is C27H54O8 . It consists of three molecules of glycerol linked to one molecule of stearic acid by an ester bond . The structure data file (SDF/MOL File) of Triglycerol monostearate is available for download .Chemical Reactions Analysis
The preparation of Triglycerol monostearate involves an esterification reaction of stearic acid and glycerol . The chemical equilibrium for the preparation of glycerol monostearate (GMS) from glycerol carbonate (GC) and stearic acid (SA) was investigated .Physical And Chemical Properties Analysis
Triglycerol monostearate is a white to light yellow solid . It is soluble in alcohols and organic solvents, but insoluble in water . It has certain grease characteristics, good lubricity, and moisture retention .Scientific Research Applications
Pharmaceutical Applications
Triglycerol monostearate is a type of solid lipid that has significant roles in the pharmaceutical industry . It is used in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
Cosmetics and Personal Care
This compound is widely used in the cosmetics and personal care industries . It is less toxic, edible, and biodegradable, making it a safe and effective ingredient in various products .
Food Industry
Triglycerol monostearate is recognized as safe by the USA Food and Drug Administration and is used as an emulsifier in the food industry . For example, it is used in baked goods and ice cream .
Treatment of Respiratory Infections
It is used to prepare chylomicron mimics nanovesicles which are used in the treatment of prophylaxis or respiratory infections, i.e., caused by MERS COV (Covid-19) .
Localized Drug Delivery Systems
Triglycerol monostearate has been used in the development of localized drug delivery systems. For example, it has been used to create a self-assembled hydrogel that releases the immunosuppressive drug tacrolimus in response to proteolytic enzymes that are overexpressed during inflammation .
On-demand Drug Delivery
A poly (lactic-co-glycolic acid) (PLGA)/TG-18 nanoparticle/hydrogel composite has been developed for the on-demand delivery of drugs based on the severity of rheumatoid arthritis . The drugs can be rapidly released upon exposure to the RA-related enzymes .
Industrial Applications
Triglycerol monostearate is also used in various other industries like paint, leather, agriculture, microfluidics, and oil industries .
Catalytic Amination Reactions
Glycerol, also known as propane-1,2,3-triol, is used in catalytic amination reactions . It is used in the production of 1,2-propanediol (1,2-PDO) and 1,3 -propanediol (1,3-PDO) through glycerol hydrogenolysis .
Mechanism of Action
Target of Action
Octadecanoic acid–propane-1,2,3-triol (1/3), also known as Triglycerol monostearate or octadecanoic acid;propane-1,2,3-triol, is a type of solid lipid . Solid lipids have significant roles in various fields, like pharmaceuticals, cosmetics, food, and more . They are used in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
Mode of Action
The compound interacts with its targets to modify the release rate, solubilize, stabilize, and enhance the permeation of drugs . This interaction results in improved biopharmaceutical performance of drugs .
Biochemical Pathways
The compound is involved in the formation of chylomicron mimics nanovesicles, which are used in the treatment of prophylaxis or respiratory infections . It is also involved in the synthesis of amines .
Pharmacokinetics
Solid lipids like this compound are known to improve the bioavailability of drugs by modifying their release rate, solubilizing them, stabilizing them, and enhancing their permeation .
Result of Action
The result of the compound’s action is the improved biopharmaceutical performance of drugs . This is achieved through the modification of the drug’s release rate, solubilization, stabilization, and enhancement of permeation .
Action Environment
The action of the compound can be influenced by environmental factors. For example, the compound is a type of solid lipid that remains solid at ambient temperature . This property can influence its action, efficacy, and stability.
Future Directions
Recent studies have used Triglycerol monostearate in the development of inflammation-responsive hydrogels for the treatment of rheumatoid arthritis . These studies suggest that such hydrogels are a promising drug delivery system for on-demand drug release, which may contribute to the promotion of rheumatoid arthritis therapy in clinics .
properties
IUPAC Name |
octadecanoic acid;propane-1,2,3-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.3C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3*3-6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORDLAVTARQWKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H60O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949643 | |
Record name | Octadecanoic acid--propane-1,2,3-triol (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecanoic acid--propane-1,2,3-triol (1/3) | |
CAS RN |
26855-43-6 | |
Record name | Octadecanoic acid--propane-1,2,3-triol (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
A: While TGMS has various applications, the research papers primarily focus on its use as a biomaterial in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating and controllably releasing drugs, particularly for targeted therapies. [, , , , , , , ]
A: Studies show that TGMS-based hydrogels can be designed to be enzyme-responsive. For instance, they can incorporate linkers cleavable by Matrix Metalloproteinases (MMPs), enzymes often overexpressed in inflammatory diseases like Rheumatoid Arthritis. This allows for on-demand drug release at the targeted site, enhancing efficacy and potentially reducing side effects. [, , , , ]
A: Research demonstrates the potential of TGMS-based nanoparticles and hydrogels for targeted delivery of anti-inflammatory drugs like Dexamethasone to arthritic joints. The enzyme-responsive nature of these systems, triggered by the high MMP levels in inflamed joints, allows for localized drug release, improving therapeutic efficacy while minimizing systemic exposure. [, , , ]
A: TGMS shows promise in treating other conditions requiring localized drug delivery. For example, researchers are investigating its use in promoting the survival of transplanted adult spinal cord tissue by enabling controlled release of immunosuppressants like Tacrolimus, minimizing systemic side effects. [, ]
A: Yes, studies demonstrate the feasibility of monitoring TGMS-based drug delivery using near-infrared (NIR) dyes. By co-encapsulating an NIR dye with the drug, researchers can track the hydrogel deposit and correlate the dye release with the drug release in vivo, providing a non-invasive way to monitor treatment progress. []
A: Although specific spectroscopic data isn't provided in the papers, TGMS, a glycerol monoesterified with stearic acid, possesses both hydrophilic (glycerol) and hydrophobic (stearic acid) regions. This amphiphilic nature enables self-assembly into various structures like micelles and hydrogels, crucial for encapsulating and releasing drugs. [, , , ]
A: Research indicates that TGMS can be combined with other materials to optimize drug delivery systems. For example, combining TGMS with Polyethylene Glycol (PEG) enhances the biocompatibility and circulation time of the resulting nanoparticles, improving their ability to evade the immune system and reach the target site. [, ]
A: One study explores the use of TGMS in a slow-release selenium fertilizer. Although the specific mechanism isn't detailed, incorporating TGMS likely helps control the release of selenium, improving its uptake by plants and potentially minimizing environmental leaching. []
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